molecular formula C17H16N2O3S B2733841 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea CAS No. 2097902-72-0

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea

Cat. No.: B2733841
CAS No.: 2097902-72-0
M. Wt: 328.39
InChI Key: GPDCZHQNTXVARR-UHFFFAOYSA-N
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Description

The compound “1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a phenyl ring, a thiophen ring, and a urea group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Urea is an organic compound that plays an important role in many biological processes, particularly in mammals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the furan and thiophene rings would introduce aromatic character into the molecule, and the urea group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance its solubility in water .

Scientific Research Applications

Acetylcholinesterase Inhibition

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated potential as acetylcholinesterase inhibitors, suggesting a role in managing diseases associated with cholinergic dysfunction. The design optimized the spacer length for effective interaction with enzyme hydrophobic binding sites, indicating that such urea derivatives might possess therapeutic applications in conditions like Alzheimer's disease (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonism

Research on 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, a urea derivative, showcased its potential as a neuropeptide Y5 receptor antagonist. This highlights its possible use in developing treatments for obesity and related metabolic disorders by modulating appetite and energy balance (Fotsch et al., 2001).

Radical-Scavenging Activity

Urceolatin, a bromophenol with a urea derivative structure, exhibited significant DPPH radical-scavenging activity, suggesting its potential as an antioxidant. The compound's potent activity, compared to standard antioxidants, indicates its possible application in protecting biological systems against oxidative stress (Li et al., 2008).

Phosphoinositide 3-Kinase Gamma Inhibition

Furan-2-ylmethylene thiazolidinediones, including 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-2-yl)urea derivatives, were identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). This is particularly relevant for the development of new therapeutic agents for inflammatory and autoimmune diseases, showcasing the potential of these compounds in targeting specific molecular pathways involved in disease pathology (Pomel et al., 2006).

Antimicrobial Activity

Urea and thiourea derivatives, specifically 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and 1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT), were synthesized and characterized for their antimicrobial activity. These compounds demonstrated effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as novel antimicrobial agents. The study underscores the importance of structural features in the antimicrobial efficacy of urea derivatives (Alabi et al., 2020).

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-14(11-18-17(21)19-16-4-2-10-23-16)12-5-7-13(8-6-12)15-3-1-9-22-15/h1-10,14,20H,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDCZHQNTXVARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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